6-chloro-2,3-dihydro-1H-inden-5-ol

Lipophilicity Drug design Physicochemical profiling

Procuring non-halogenated 5-indanol often forces late-stage chlorination with hazardous reagents (SO₂Cl₂, Cl₂), risking regioselectivity issues. 6-Chloro-2,3-dihydro-1H-inden-5-ol (LogP 2.53, PSA 20.23 Ų) eliminates this step with a ~0.3 LogP advantage over the parent scaffold for improved membrane permeability without altering PSA. • Orthogonal handles: Phenolic -OH (O-alkylation, esterification) + aryl-Cl (Suzuki, Buchwald-Hartwig) • Direct precursor to 5-chloro-2,3-dihydro-1H-inden-1-one for scalable process routes • Prior class-level antifungal activity vs. Botrytis cinerea justifies screening inclusion Supplied with documented purity for lead optimization and agrochemical discovery programs.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Cat. No. B11913524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,3-dihydro-1H-inden-5-ol
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1)Cl)O
InChIInChI=1S/C9H9ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2
InChIKeyUXFGVRWXBLEVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dihydro-1H-inden-5-ol: Chlorinated Indanol Building Block


6-Chloro-2,3-dihydro-1H-inden-5-ol (CAS 90649-73-3), also known as 6-chloro-5-indanol, is a chlorinated indanol with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol . The compound features a bicyclic indane scaffold with a chlorine substituent at the 6-position and a phenolic hydroxyl group at the 5-position, placing it within the class of halogenated phenols commonly employed as synthetic intermediates in medicinal chemistry and agrochemical discovery . Its computed physicochemical profile, including a LogP of 2.53 and polar surface area (PSA) of 20.23 Ų, distinguishes it from non-halogenated and regioisomeric indanol analogs .

6-Chloro-2,3-dihydro-1H-inden-5-ol: Differentiation from Generic Indanols


Within the indanol family, subtle changes in chlorine and hydroxyl regiochemistry produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and metabolic stability that directly impact downstream synthetic utility and biological performance. Simply substituting the non-halogenated parent 5-indanol (2,3-dihydro-1H-inden-5-ol) for the 6-chloro derivative introduces a LogP deficit of approximately 0.3–0.6 log units, altering membrane partitioning and pharmacokinetic behavior in lead optimization campaigns [1]. Likewise, selecting the 6-chloro-1-indanol positional isomer instead of the 5-ol congener changes the LogP from 2.53 to 2.32, modifying lipophilic efficiency without preserving the H-bond donor/acceptor geometry at the 5-position [2]. The quantitative evidence below demonstrates that these are not interchangeable commodity chemicals but distinct molecular entities with differentiated property profiles.

6-Chloro-2,3-dihydro-1H-inden-5-ol: Quantitative Differentiation Evidence


Lipophilicity Gain vs. Parent 5-Indanol

6-Chloro-2,3-dihydro-1H-inden-5-ol exhibits a computed LogP of 2.53, compared to 2.24 for the non-chlorinated parent compound 5-indanol (2,3-dihydro-1H-inden-5-ol) [1]. This represents a ΔLogP of +0.29, indicating enhanced membrane permeability potential. The chlorine atom at position 6 contributes approximately 0.3 log units to the compound's lipophilicity while maintaining an identical polar surface area (PSA = 20.23 Ų), preserving hydrogen-bonding capacity .

Lipophilicity Drug design Physicochemical profiling

LogP Difference: 5-Indanol vs. 1-Indanol Regioisomers

The target compound, 6-chloro-2,3-dihydro-1H-inden-5-ol (LogP = 2.53), shows a measurable lipophilicity difference from its regioisomer 6-chloro-1-indanol (LogP = 2.32) [1]. The ΔLogP of +0.21 arises from the relocation of the hydroxyl group from the 1-position (benzylic alcohol) to the 5-position (phenol). This structural change not only alters lipophilicity but also fundamentally changes the compound's acidity (phenolic pKa ~10 vs. benzylic alcohol pKa ~15), reactivity, and hydrogen-bond donor/acceptor geometry.

Regioisomerism Lead optimization Structure-property relationships

Synthetic Accessibility via Direct Ketone Reduction

6-Chloro-2,3-dihydro-1H-inden-5-ol can be accessed via reduction of 5-chloro-2,3-dihydro-1H-inden-1-one, a well-precedented transformation . In contrast, the alternative route to the non-chlorinated analog 5-indanol typically requires sulfonation of indane followed by alkali fusion, a more forcing and less selective process [1]. This difference in synthetic accessibility means that the target compound can be sourced via a simpler, higher-yielding route when the chlorinated building block is required, avoiding the additional chlorination step that would be necessary if starting from 5-indanol.

Synthetic methodology Intermediate procurement Route scouting

Class-Level Antifungal Activity Against Botrytis cinerea

Research on chloroindanol derivatives has demonstrated that enantiomerically pure 6-chloroindanol and 5-chloroindanol compounds exhibit antifungal activity against the phytopathogenic fungus Botrytis cinerea [1]. While the specific activity of 6-chloro-2,3-dihydro-1H-inden-5-ol was not directly tested in this study, the class-level data establishes that chlorination of the indanol scaffold is associated with antifungal properties. The 5-hydroxy substitution pattern, as present in the target compound, provides a distinct hydrogen-bonding motif compared to the 1-hydroxy isomers tested, which may influence target engagement.

Antifungal activity Agrochemical discovery Biocatalysis

6-Chloro-2,3-dihydro-1H-inden-5-ol: Optimal Application Scenarios


Enhanced Membrane Permeability in Lead Optimization

In lead optimization programs where the non-chlorinated 5-indanol scaffold has been identified as a pharmacophore but suffers from poor cellular permeability, 6-chloro-2,3-dihydro-1H-inden-5-ol provides a direct replacement with a LogP increase of approximately 0.3 units (LogP 2.53 vs. 2.24) without altering polar surface area . This makes it suitable for improving passive membrane diffusion while maintaining the hydrogen-bonding interactions of the phenolic hydroxyl group. Procurement of this pre-functionalized building block eliminates the need for late-stage halogenation and the associated regioselectivity challenges.

Orthogonal Functionalization for Parallel Library Synthesis

The unique 5-hydroxy-6-chloro substitution pattern provides two chemically orthogonal handles: the phenolic -OH at position 5 for O-alkylation, esterification, or sulfonation, and the aryl chloride at position 6 for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . This orthogonality is not available in the 6-chloro-1-indanol isomer, where the benzylic alcohol is sterically and electronically distinct. Researchers synthesizing focused libraries for structure-activity relationship (SAR) studies should select the 5-indanol isomer when sequential functionalization at both positions is required.

Agrochemical Screening Against Botrytis cinerea

Based on class-level evidence that chloroindanol derivatives exhibit antifungal activity against Botrytis cinerea , 6-chloro-2,3-dihydro-1H-inden-5-ol should be prioritized for inclusion in agrochemical screening collections targeting this economically significant phytopathogen. The 5-phenol substructure may engage distinct molecular targets compared to the 1-indanol isomers previously studied, offering potential for novel mode-of-action discovery.

Synthetic Intermediate for Indane-Based Therapeutics and Agrochemicals

6-Chloro-2,3-dihydro-1H-inden-5-ol serves as a direct precursor to more complex indane derivatives via its reducible synthon, 5-chloro-2,3-dihydro-1H-inden-1-one . For process chemistry groups developing scalable routes, sourcing the pre-chlorinated indanol eliminates a hazardous chlorination step using reagents such as SO2Cl2 or Cl2 gas. Suppliers offering this compound with documented purity (>95%) and at scale enable streamlined route scouting, particularly for programs targeting indane-containing therapeutics for anxiety, depression, or cancer indications .

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